molecular formula C9H18N2O B3323549 (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine CAS No. 1638771-28-4

(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine

Cat. No.: B3323549
CAS No.: 1638771-28-4
M. Wt: 170.25 g/mol
InChI Key: VZBSAVYBLCLTAS-HTQZYQBOSA-N
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Description

(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine is a chiral compound that features a morpholine ring substituted with an azetidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Group: The azetidine moiety can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the morpholine ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,6R) enantiomer, which can be done using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylpiperidine: Similar structure but with a piperidine ring.

    (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine is unique due to its specific ring structure and chiral centers, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBSAVYBLCLTAS-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine
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(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine
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(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Reactant of Route 6
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine

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